Odor Character Differentiation vs. 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0, FEMA 3306)
The target compound (CAS 41330-38-5) carries an isopropyl group at the 3-position, generating a woody–coffee–roasted odor profile distinct from the simpler peanut-roast character of 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0, FEMA 3306) [1][2]. The branched alkyl architecture introduces steric bulk that modifies volatility (predicted boiling point ~230–250 °C for the C₁₁ series versus ~209.6 °C at 760 mmHg for the C₈ comparator) and shifts the sensory impression toward deeper, coffee-grounds-like notes rather than straightforward nuttiness .
| Evidence Dimension | Odor quality descriptor profile |
|---|---|
| Target Compound Data | Woody, coffee-grounds, roasted-nutty (C₁₁H₁₆N₂; MW 176.26; isopropyl-substituted dihydro-cyclopenta[b]pyrazine) |
| Comparator Or Baseline | CAS 23747-48-0: peanut, roast, nutty (C₈H₁₀N₂; MW 134.18; FEMA 3306; 5-methyl-substituted dihydro-cyclopenta[b]pyrazine) |
| Quantified Difference | Qualitative descriptor divergence: woody-coffee vs. peanut-roast; molecular weight differential of 42.08 g/mol (additional C₃H₆); boiling point differential ~20–40 °C (estimated) |
| Conditions | Odor evaluation at 0.10% in propylene glycol for related pyrazine analogs; FEMA GRAS flavor profile assessment |
Why This Matters
For flavor formulators targeting a woody-coffee rather than a simple peanut note, CAS 41330-38-5 provides a structurally driven sensory differentiation that cannot be achieved by the lower-molecular-weight FEMA 3306 comparator.
- [1] FEMA Flavor Library. 5H-5-Methyl-6,7-dihydrocyclopenta(b)pyrazine (FEMA 3306) – Flavor Profile: Nuts, Peanut, Roast. Available at: https://www.femaflavor.org/flavor-library/5h-5-methyl-67-dihydrocyclopentabpyrazine View Source
- [2] The Good Scents Company. 2-methyl-3-isopropyl pyrazine – Odor Description: woody, coffee. Available at: http://www.thegoodscentscompany.com/data/rw1000881.html View Source
